![molecular formula C9H11F5O3 B14360851 Pentyl 2,2,3,3,4-pentafluoro-4-oxobutanoate CAS No. 92614-00-1](/img/no-structure.png)
Pentyl 2,2,3,3,4-pentafluoro-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl 2,2,3,3,4-pentafluoro-4-oxobutanoate is a chemical compound known for its unique structure and properties. It is an ester derivative of pentafluorobutanoic acid and pentanol. This compound is characterized by the presence of five fluorine atoms, which significantly influence its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 2,2,3,3,4-pentafluoro-4-oxobutanoate typically involves the esterification of pentafluorobutanoic acid with pentanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pentyl 2,2,3,3,4-pentafluoro-4-oxobutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield pentafluorobutanoic acid and pentanol.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Pentafluorobutanoic acid and pentanol.
Reduction: Pentyl 2,2,3,3,4-pentafluoro-4-hydroxybutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pentyl 2,2,3,3,4-pentafluoro-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, particularly in the study of enzyme interactions and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of Pentyl 2,2,3,3,4-pentafluoro-4-oxobutanoate involves its interaction with various molecular targets. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design. It can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pentyl 2,2,3,3,3-pentafluoropropanoate
- Pentyl 2,2,3,3,4,4,5,5-octafluoropentanoate
Uniqueness
Pentyl 2,2,3,3,4-pentafluoro-4-oxobutanoate is unique due to its specific arrangement of fluorine atoms and the presence of a carbonyl group. This structure imparts distinct chemical and physical properties, such as increased reactivity and stability, compared to other similar compounds.
Eigenschaften
92614-00-1 | |
Molekularformel |
C9H11F5O3 |
Molekulargewicht |
262.17 g/mol |
IUPAC-Name |
pentyl 2,2,3,3,4-pentafluoro-4-oxobutanoate |
InChI |
InChI=1S/C9H11F5O3/c1-2-3-4-5-17-7(16)9(13,14)8(11,12)6(10)15/h2-5H2,1H3 |
InChI-Schlüssel |
NDBIFLNAAYVWLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(=O)C(C(C(=O)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.